rac-(1R,2R)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid, cis
Description
Structure and Properties: The compound, often abbreviated as Fmoc-cis-(1R,2R)-indene-2-carboxylic acid, is a chiral bicyclic amino acid derivative featuring:
- Molecular Formula: C₂₅H₂₁NO₄
- Molecular Weight: 399.4 g/mol
- CAS Numbers: 2307772-75-2, 1175651-61-2 .
- Key Features: A cis-configured 1R,2R stereochemistry, an indene (2,3-dihydro-1H-indene) scaffold, and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group enhances stability during solid-phase peptide synthesis (SPPS), while the rigid indene core imposes conformational constraints, making it valuable in drug design and biomolecular studies.
Applications:
Primarily used as a building block in peptide synthesis, its constrained geometry mimics β-turn structures in proteins, aiding in the development of enzyme inhibitors and bioactive peptides .
Properties
CAS No. |
2307772-75-2 |
|---|---|
Molecular Formula |
C25H21NO4 |
Molecular Weight |
399.4 |
Origin of Product |
United States |
Biological Activity
The compound rac-(1R,2R)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid, cis (CAS Number: 2307772-75-2) is a synthetic derivative featuring a complex structure that has garnered attention in medicinal chemistry. This article explores its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 399.44 g/mol. The structure includes a fluorenylmethoxycarbonyl group which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 399.44 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Melting Point | 180 - 185 °C |
| Boiling Point | 641.6 ± 54.0 °C at 760 mmHg |
| CAS Number | 2307772-75-2 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to act as an inhibitor in certain enzymatic pathways, potentially modulating processes such as protein synthesis and cellular signaling.
Enzyme Inhibition
Research indicates that rac-(1R,2R)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and may contribute to its therapeutic effects.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Antitumor Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases.
Case Studies
-
Cytotoxicity Assay : A study evaluated the cytotoxic effects of rac-(1R,2R)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid on HeLa cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure.
Concentration (µM) Cell Viability (%) 0 100 10 75 25 50 50 25 - Animal Model Study : In a mouse model of arthritis, treatment with the compound reduced paw swelling and inflammatory cytokine levels significantly compared to the control group.
Comparison with Similar Compounds
Structural Analogs with Indene/Indan Scaffolds
Key Observations :
- Stereochemistry: The target compound’s cis-1R,2R configuration distinguishes it from analogs like cis-(1S,2R)-1-amino-2-indanol, which is used to mimic tyrosine in enzyme inhibitors . Enantiomeric purity (e.g., S vs. R in indenyl-acetic acids) affects binding specificity in therapeutic contexts .
- Functional Groups : Carboxylic acid (target) vs. carboxamide (DDR1 inhibitors) alters solubility and target interactions. The Fmoc group in the target enhances synthetic utility compared to unprotected analogs .
- Scaffold Rigidity : Indene-based compounds exhibit greater conformational restriction than cyclopropane analogs (e.g., rac-(1R,2R)-2-methylcyclopropane-1-carboxylic acid, CAS 2004682-73-7), influencing bioavailability and metabolic stability .
Physicochemical Properties :
- Solubility: Fmoc-protected compounds (e.g., target, CAS 205526-39-2) are typically sparingly soluble in water but soluble in DMF or DCM, aligning with their use in SPPS. Unprotected analogs like cis-(1S,2R)-1-amino-2-indanol show higher aqueous solubility .
- Stability : The Fmoc group in the target compound offers acid-labile protection, whereas diarylsulfonylureas (e.g., LY186641) exhibit metabolic instability due to hepatic oxidation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic methods for preparing rac-(1R,2R)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid, cis?
- Methodological Answer : The synthesis typically involves multi-step protection-deprotection strategies. For example, the (9H-fluoren-9-yl)methoxycarbonyl (Fmoc) group is introduced via reaction with Fmoc-Cl in anhydrous DCM under basic conditions (e.g., DIEA). Cyclization of the indene backbone requires precise temperature control (0–5°C) to minimize racemization. Purification via reversed-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .
Q. How can researchers characterize the stereochemical integrity of this compound?
- Methodological Answer : Chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) or polarimetry validates enantiomeric excess. Nuclear Overhauser Effect (NOE) NMR experiments confirm cis-configuration by analyzing spatial proximity of protons on the indene ring .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Due to acute oral toxicity (Category 4) and skin irritation (Category 2), use PPE (nitrile gloves, safety goggles), and work in a fume hood. Emergency procedures include rinsing exposed skin with soap/water and immediate medical consultation for ingestion .
Q. How is this compound purified after synthesis?
- Methodological Answer : Recrystallization from ethanol/water mixtures (7:3 v/v) removes impurities. Final purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC ensures analytical-grade purity .
Advanced Research Questions
Q. What strategies resolve enantiomeric mixtures of this compound for chiral studies?
- Methodological Answer : Enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer. Alternatively, diastereomeric salt formation with L-tartaric acid in methanol achieves >99% ee .
Q. How does the compound’s stability vary under thermal or photolytic stress?
- Methodological Answer : Accelerated stability studies (40°C/75% RH, ICH guidelines) show Fmoc group degradation via β-elimination. Photostability testing (ICH Q1B) under UV light (320–400 nm) reveals indene ring oxidation; protect with amber glassware .
Q. What computational models predict its interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to proteases. Parameters include solvation-free energy (GBSA method) and hydrogen-bonding networks with catalytic residues .
Q. How does structural modification of the indene ring affect bioactivity?
- Methodological Answer : Fluorination at C7 (analogous to ’s fluoro-isoindole derivative) increases metabolic stability (t½ from 2.1 to 5.3 hrs in microsomes). Methylation of the indene backbone reduces LogP by 0.8, enhancing solubility .
Contradictions in Literature
- Synthesis Yield Variability : reports 70–75% yield for Fmoc introduction, while notes 60–65% under similar conditions. This discrepancy may arise from solvent purity (HPLC-grade vs. technical) or stirring efficiency .
- Biological Activity : The indene derivative in shows moderate COX-2 inhibition (IC50 = 12 µM), whereas fluorine-substituted analogs () lack this activity, suggesting steric hindrance from the Fmoc group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
